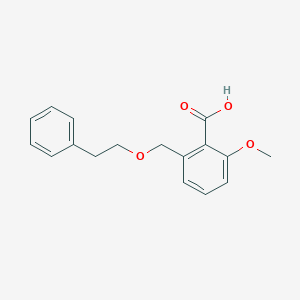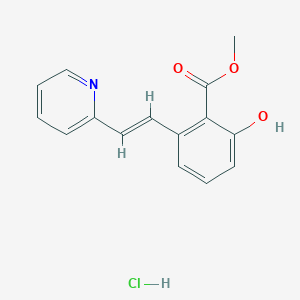![molecular formula C19H23N3O3 B6339255 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-72-9](/img/structure/B6339255.png)
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1,2,4-triazole . It is characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of similar compounds involves a molecular hybridization approach, integrating the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design .Molecular Structure Analysis
The molecular structure of this compound can be determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD . The docked view of similar compounds showed that the carbonyl oxygen interacted with the Zn ion via a metallic bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its IR absorption spectra and 1H-NMR spectrum . More specific properties like melting point, boiling point, and density can be found on chemical databases .科学的研究の応用
Antimicrobial Applications
1,2,4-Triazole derivatives exhibit potent antimicrobial properties. Specifically, this compound has demonstrated activity against Gram-positive bacteria (such as Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungal strains (Candida albicans and Aspergillus niger) . These findings suggest its potential use as an antimicrobial agent.
Antioxidant Activity
The compound also shows significant antioxidant activity. Two derivatives, T2 and T3, exhibited antioxidant effects comparable to ascorbic acid. Antioxidants play a crucial role in protecting cells from oxidative damage, making this property valuable for potential therapeutic applications .
Anti-Urease Properties
Urease inhibitors are essential in managing conditions related to urease activity, such as kidney stones and Helicobacter pylori infections. Among the synthesized compounds, T3 demonstrated potent urease inhibition, comparable to the standard thiourea . This suggests a potential role in urease-related therapies.
Anticancer Potential
The compound was evaluated for its anticancer activity against cancer cell lines (MCF-7 and HCT116). Notably, derivatives T2 and T7 exhibited significant anticancer effects, outperforming the standard 5-fluorouracil (5-FU) . This finding highlights its promise as an anticancer agent.
Core Molecule for Medicinal Compound Design
1,2,4-Triazole serves as a core molecule for designing and synthesizing various medicinal compounds. Its versatility allows for the development of analgesics, antiseptics, anti-inflammatory agents, diuretics, and more .
Structural Optimization for Anticancer Molecules
Hybrid compounds containing 1,2,4-triazole benzoic acid moieties have been explored as a structural optimization platform for designing selective and potent anticancer molecules .
将来の方向性
作用機序
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to have antimycobacterial activity, suggesting that they may target enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase .
Mode of Action
Based on the structure of the compound and its similarity to other 1,2,4-triazole derivatives, it is plausible that it interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their function .
Result of Action
Given the potential targets, it is likely that the compound inhibits the growth of bacteria by disrupting the production of essential aromatic amino acids .
特性
IUPAC Name |
methyl 2-[(E)-2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethenyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCYLOZVIGIRRR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)
![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)


![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)
![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339208.png)
![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339223.png)
![(2,5-Dimethyl-pyrrolidin-1-yl)-{2-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-phenyl}-methanone](/img/structure/B6339231.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339253.png)
![2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride](/img/structure/B6339263.png)
![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)